An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Properties, and Research Applications
An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allyl-4,6-dibenzoylresorcinol, with the CAS Number 102593-74-8, is a substituted resorcinol derivative of significant interest in chemical and pharmacological research.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven methodology for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this compound in their work.
Chemical and Physical Properties
2-Allyl-4,6-dibenzoylresorcinol is a white to pale yellow crystalline solid.[5][6] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring, substituted with two benzoyl groups at the 4- and 6-positions and an allyl group at the 2-position.[1][5][6]
| Property | Value | Source(s) |
| CAS Number | 102593-74-8 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₂₃H₁₈O₄ | [1][5][6] |
| Molecular Weight | 358.39 g/mol | [2][6] |
| IUPAC Name | 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol | [1][5] |
| Synonyms | (5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone, 5-allyl-4,6-dihydroxy-1,3-phenylene bis(phenylmethanone) | [1][6] |
| Melting Point | 158-163 °C | [6] |
| Boiling Point | 158 °C at 20 mmHg | [6] |
| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [5] |
| Purity Assay | ≥97.5% (HPLC/NMR) | [5] |
Synthesis of 2-Allyl-4,6-dibenzoylresorcinol
The synthesis of 2-Allyl-4,6-dibenzoylresorcinol is a multi-step process that can be logically approached through the initial formation of the dibenzoylresorcinol core, followed by the introduction of the allyl group.
Synthesis of the Precursor: 4,6-Dibenzoylresorcinol
The precursor, 4,6-dibenzoylresorcinol, is synthesized via a Friedel-Crafts acylation of resorcinol. This reaction utilizes benzoyl chloride as the acylating agent and a Lewis acid catalyst, such as anhydrous aluminum chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and an anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred suspension.
-
Acylating Agent Addition: Add benzoyl chloride (2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Allylation of 4,6-Dibenzoylresorcinol
The introduction of the allyl group at the 2-position of the resorcinol ring is achieved through a C-allylation reaction. A common and effective method for the ortho-allylation of phenols is the Claisen rearrangement of an intermediate O-allyl ether.[1][2][4]
Experimental Protocol:
-
O-Allylation:
-
Dissolve 4,6-dibenzoylresorcinol in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, for instance, anhydrous potassium carbonate, to the solution.
-
Add allyl bromide dropwise and heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and evaporate the solvent. The crude product is the O-allyl ether.
-
-
Claisen Rearrangement:
-
The crude O-allyl ether is then heated to a high temperature (typically 180-250 °C) in a high-boiling point solvent or neat.[11] This thermal rearrangement will result in the migration of the allyl group from the oxygen to the ortho-position on the aromatic ring to yield 2-Allyl-4,6-dibenzoylresorcinol.[1][2][4]
-
The progress of the rearrangement should be monitored by TLC.
-
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for 2-Allyl-4,6-dibenzoylresorcinol.
Analytical Characterization
The purity and identity of 2-Allyl-4,6-dibenzoylresorcinol can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of 2-Allyl-4,6-dibenzoylresorcinol. Based on methods for the precursor, a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a suitable starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The ¹H NMR spectrum should show characteristic signals for the allyl group protons, the aromatic protons of the resorcinol and benzoyl rings, and the hydroxyl protons.
Potential Biological Activities and Research Applications
While specific biological data for 2-Allyl-4,6-dibenzoylresorcinol is limited in publicly available literature, the structural motifs present in the molecule suggest several avenues for investigation. The following sections are based on the known activities of structurally related compounds and are intended to guide future research.
Potential Antimicrobial Activity
Resorcinol and its derivatives are known to possess antimicrobial properties.[3][12][13][14][15] Studies on substituted resorcinols have demonstrated activity against various bacteria and fungi.[3][12][13][14] The presence of both the resorcinol core and lipophilic benzoyl and allyl groups in 2-Allyl-4,6-dibenzoylresorcinol suggests that it may exhibit antimicrobial effects.
Suggested Experimental Protocol (Broth Microdilution Assay):
-
Prepare a stock solution of 2-Allyl-4,6-dibenzoylresorcinol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plate under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20] The resorcinol moiety in 2-Allyl-4,6-dibenzoylresorcinol, with its two hydroxyl groups, is a key pharmacophore for antioxidant activity.
Suggested Experimental Protocol (DPPH Radical Scavenging Assay):
-
Prepare various concentrations of 2-Allyl-4,6-dibenzoylresorcinol.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Potential Anti-inflammatory Activity
Some resorcinol derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[21] 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[21] The structural similarity of 2-Allyl-4,6-dibenzoylresorcinol to other 5-LO inhibitors makes this a promising area of investigation.
Caption: Potential biological activities and screening approaches.
Safety and Handling
2-Allyl-4,6-dibenzoylresorcinol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Allyl-4,6-dibenzoylresorcinol is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide provides the necessary foundational information for researchers to synthesize, characterize, and begin to explore the pharmacological potential of this intriguing molecule. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic applications.
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